Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, (2R,3S)-

Catalog No.
S1916185
CAS No.
68473-85-8
M.F
C15H27NO4
M. Wt
285.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (...

CAS Number

68473-85-8

Product Name

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, (2R,3S)-

IUPAC Name

[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

InChI

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15+/m0/s1

InChI Key

BWQSLRZZOVFVHJ-PWNZVWSESA-N

SMILES

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O

Isomeric SMILES

C[C@@H]([C@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, (2R,3S)- is a complex organic compound with the molecular formula C15H25NO5C_{15}H_{25}NO_{5} and a molecular weight of approximately 299.36 g/mol. This compound is characterized by its unique structure, which features a butanoic acid moiety with two hydroxyl groups and a hexahydro-pyrrolizinyl group. It is known for its potential biological activities and applications in various fields including pharmaceuticals and biochemistry .

The chemical reactivity of butanoic acid derivatives typically involves several key reactions:

  • Esterification: The formation of esters from carboxylic acids and alcohols.
  • Hydrolysis: The reverse reaction where esters can be converted back into carboxylic acids and alcohols in the presence of water.
  • Reduction: The conversion of the ester to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are fundamental in synthetic organic chemistry, enabling the manipulation of the compound for various applications .

Research indicates that butanoic acid derivatives exhibit several biological activities, including:

  • Antimicrobial properties: Some studies suggest that compounds with similar structures may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory effects: There is evidence that these compounds can modulate inflammatory responses in biological systems.
  • Potential therapeutic uses: Given its structural characteristics, it may have applications in treating metabolic disorders or as a flavoring agent in pharmaceuticals .

The synthesis of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester can be achieved through several methods:

  • Esterification Reaction: This involves reacting butanoic acid with an appropriate alcohol under acidic conditions to form the ester.
  • Reduction of Intermediate Compounds: Starting from simpler precursors, various reduction techniques can be employed to introduce hydroxyl groups and modify the structure accordingly.

These methods require careful control of reaction conditions to ensure high yields and purity of the desired product .

Butanoic acid derivatives are utilized in various applications:

  • Pharmaceuticals: They may serve as intermediates in drug synthesis or as active pharmaceutical ingredients due to their biological activities.
  • Flavoring Agents: Their pleasant aroma makes them suitable for use in food products and fragrances.
  • Chemical Research: These compounds are often used as models in studies related to organic reactions and mechanisms .

Studies on interaction profiles indicate that butanoic acid derivatives can interact with various biological targets:

  • Enzyme Inhibition: They may inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic roles.
  • Receptor Binding: Some compounds have shown affinity for certain receptors, indicating possible effects on signaling pathways.

These interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of these compounds .

Several compounds share structural similarities with butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
LindelofineC15H27NO4C_{15}H_{27}NO_{4}Exhibits similar biological activities; used in medicinal chemistry.
Butanoic acid, 3-methyl-, phenylmethyl esterC12H16O2C_{12}H_{16}O_{2}Known for its fruity aroma; used in flavoring applications.
Butanoic acid, 3-methyl-, 1-methylbutyl esterC10H20O2C_{10}H_{20}O_{2}Commonly used in perfumes; has a pleasant odor.

These compounds highlight the uniqueness of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester due to its specific functional groups and potential applications across different industries .

XLogP3

1.4

UNII

O1FR34Y6JP

Dates

Modify: 2023-08-16

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